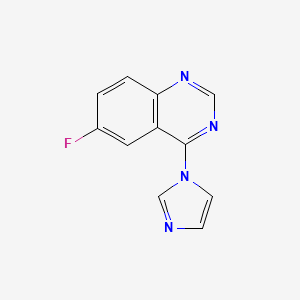
6-Fluoro-4-(1H-imidazol-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-(1H-imidazol-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a fluoro group at the 6th position and an imidazole ring at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(1H-imidazol-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Imidazole Ring: The imidazole ring can be attached through a nucleophilic substitution reaction where an imidazole derivative reacts with the 4-position of the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-(1H-imidazol-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
6-Fluoro-4-(1H-imidazol-1-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-(1H-imidazol-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Similar structure with a pyridine ring instead of an imidazole ring.
6-(2-Amino-1H-benzo[d]imidazole-6-yl)quinazoline: Contains an amino group and a benzimidazole ring.
Uniqueness
6-Fluoro-4-(1H-imidazol-1-yl)quinazoline is unique due to the presence of both a fluoro group and an imidazole ring, which can enhance its biological activity and specificity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H7FN4 |
|---|---|
Poids moléculaire |
214.20 g/mol |
Nom IUPAC |
6-fluoro-4-imidazol-1-ylquinazoline |
InChI |
InChI=1S/C11H7FN4/c12-8-1-2-10-9(5-8)11(15-6-14-10)16-4-3-13-7-16/h1-7H |
Clé InChI |
FOXFBUFYBTWZDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=NC=N2)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
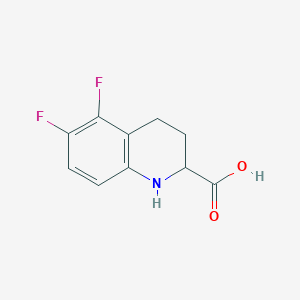
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
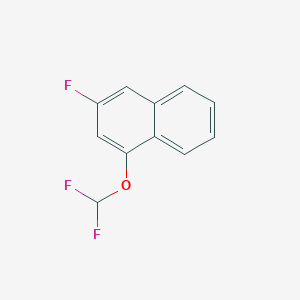


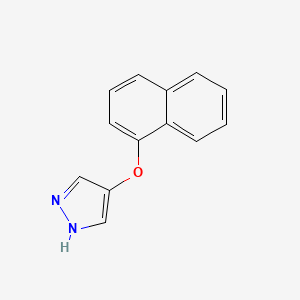
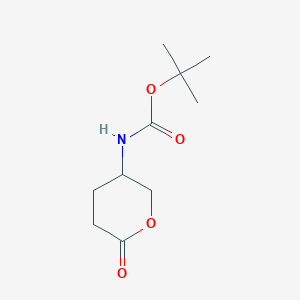



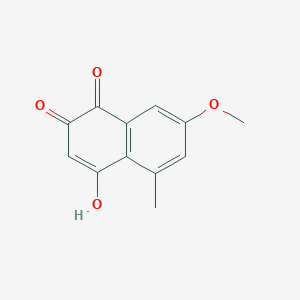
![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)

